molecular formula C16H16N2O3S B12116434 (5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12116434
M. Wt: 316.4 g/mol
InChI Key: NSPASIMBJOXRQB-SEYXRHQNSA-N
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Description

(5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that features both indole and thiazolidine rings. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Pentyl Group: The pentyl group can be introduced via alkylation reactions.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.

    Final Coupling: The final step involves coupling the indole and thiazolidine moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, especially at positions on the indole ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with indole and thiazolidine structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its unique structure could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, compounds with indole and thiazolidine rings can interact with enzymes, receptors, and other proteins, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thiazolidinediones: Used in the treatment of diabetes.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Uniqueness

The uniqueness of (5Z)-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione lies in its combined indole and thiazolidine structure, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-pentylindol-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H16N2O3S/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(15(18)20)13-14(19)17-16(21)22-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,19,21)/b13-12-

InChI Key

NSPASIMBJOXRQB-SEYXRHQNSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O

Origin of Product

United States

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